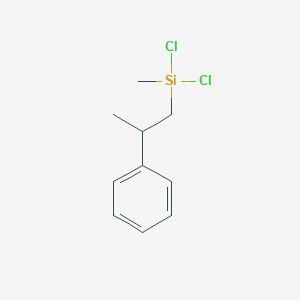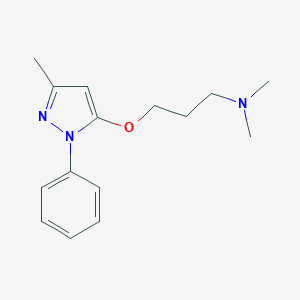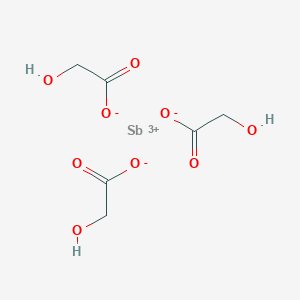
Antimony hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimony hydroxyacetate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 298.8 g/mol. Antimony hydroxyacetate is used in various fields of research, including catalysis, material science, and biomedicine. In
Mécanisme D'action
The mechanism of action of antimony hydroxyacetate is not fully understood. However, it is believed that it acts as a Lewis acid catalyst, which can activate the carbonyl group of the substrate and facilitate the reaction. Antimony hydroxyacetate has also been shown to exhibit antimicrobial activity, which may be due to its ability to disrupt the cell membrane of microorganisms.
Effets Biochimiques Et Physiologiques
Antimony hydroxyacetate has been shown to have minimal toxicity and is considered safe for use in laboratory experiments. However, it is important to handle it with care and follow proper safety protocols. In addition, antimony hydroxyacetate has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using antimony hydroxyacetate as a catalyst is its high selectivity and efficiency in various chemical reactions. It is also relatively inexpensive and easy to handle. However, one of the limitations of using antimony hydroxyacetate is its low solubility in organic solvents, which may affect its catalytic activity in certain reactions.
Orientations Futures
There are several future directions for research on antimony hydroxyacetate. One area of interest is the development of new synthesis methods that can improve the purity and yield of the compound. In addition, there is a need for further studies on the mechanism of action of antimony hydroxyacetate and its potential applications in biomedicine. Finally, the development of new catalytic systems based on antimony hydroxyacetate may have significant implications for the synthesis of new organic compounds.
Conclusion:
Antimony hydroxyacetate is a versatile compound that has potential applications in various fields of research, including catalysis, material science, and biomedicine. Its unique properties make it an attractive candidate for further study, and the development of new synthesis methods and catalytic systems based on antimony hydroxyacetate may have significant implications for the scientific community.
Méthodes De Synthèse
Antimony hydroxyacetate can be synthesized using various methods, including the reaction of antimony trioxide with acetic acid and hydrogen peroxide. The reaction is carried out under acidic conditions, and the resulting product is filtered and washed with water. The purity of the synthesized antimony hydroxyacetate can be improved by recrystallization.
Applications De Recherche Scientifique
Antimony hydroxyacetate has been extensively studied for its catalytic properties in various chemical reactions. It has been used as a catalyst in the synthesis of various organic compounds, including esters, amides, and lactones. In addition, antimony hydroxyacetate has been used as a precursor for the synthesis of antimony oxide nanoparticles, which have potential applications in the field of material science.
Propriétés
Numéro CAS |
13747-31-4 |
|---|---|
Nom du produit |
Antimony hydroxyacetate |
Formule moléculaire |
C6H9O9Sb |
Poids moléculaire |
346.89 g/mol |
Nom IUPAC |
antimony(3+);2-hydroxyacetate |
InChI |
InChI=1S/3C2H4O3.Sb/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q;;;+3/p-3 |
Clé InChI |
YXEDCURRROXRPL-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.C(C(=O)[O-])O.[Sb+3] |
SMILES canonique |
C(C(=O)[O-])O.C(C(=O)[O-])O.C(C(=O)[O-])O.[Sb+3] |
Autres numéros CAS |
17901-09-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



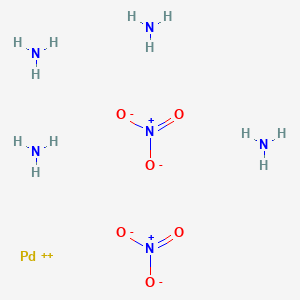
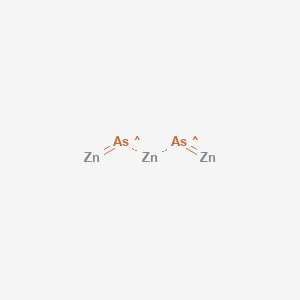
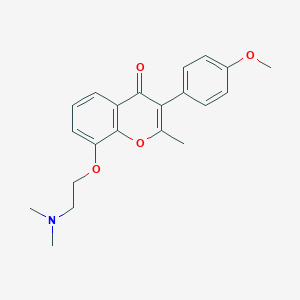
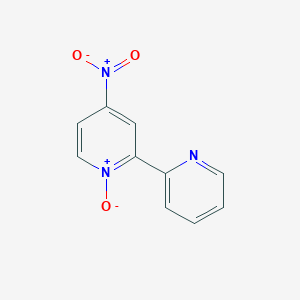
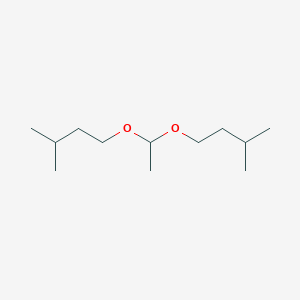
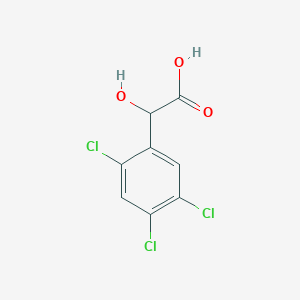
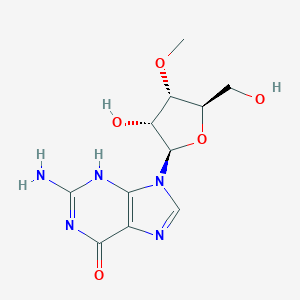
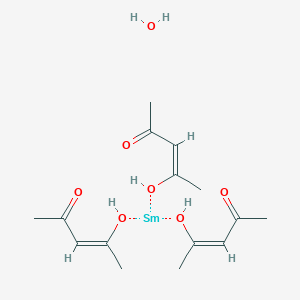
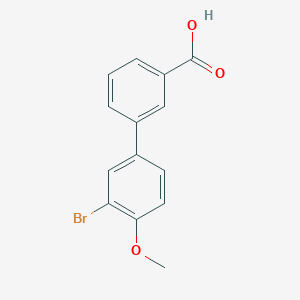
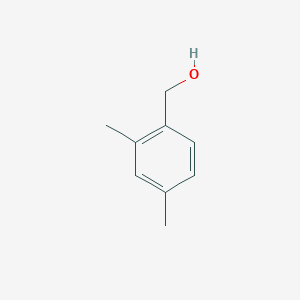
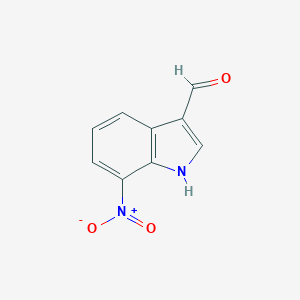
![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)
